molecular formula C23H18FN5O2S2 B2673977 2-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896343-43-4

2-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2673977
CAS No.: 896343-43-4
M. Wt: 479.55
InChI Key: PMZWKVCJHVZVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiophene ring, a pyrazole ring, and a pyridotriazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 5-(4-fluorophenyl)thiophene-2-carboxylic acid . This intermediate is then subjected to various reactions including cyclization, sulfonation, and condensation to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the pyrazole ring can yield dihydropyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, the compound’s properties are explored for applications in materials science. Its stability and reactivity make it suitable for use in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor binding, and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one stands out due to its complex structure and the presence of multiple functional groups

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O2S2/c1-14-4-2-10-28-21(14)25-22(26-23(28)31)33-13-20(30)29-18(15-6-8-16(24)9-7-15)12-17(27-29)19-5-3-11-32-19/h2-11,18H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZWKVCJHVZVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.